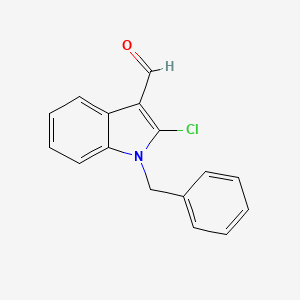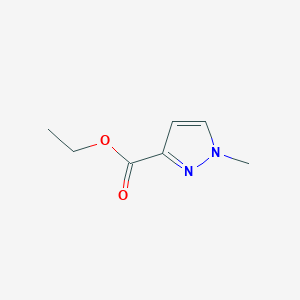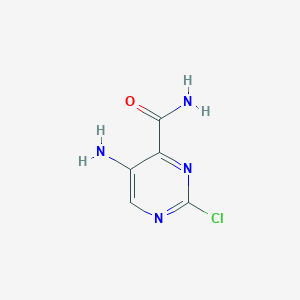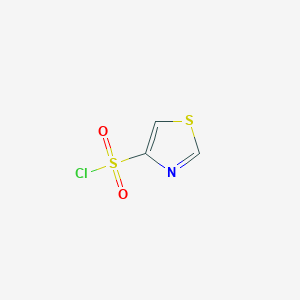
1-(Hydroxyimino)-1-(4-phenylphenyl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(Hydroxyimino)-1-(4-phenylphenyl)ethane" is not directly discussed in the provided papers. However, related compounds and structural analogs are mentioned, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, hydroxyimino derivatives are mentioned in the context of reactivators for phosphorylated acetylcholinesterase, indicating potential biological activity . Additionally, the presence of phenyl groups in the compound suggests potential for aromatic interactions and influence on physical properties such as phase transition temperatures, as seen in related polyethers .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from precursors with hydroxyphenyl functionalities. For example, a new diamine was synthesized from 1,1,1-tris(4-hydroxyphenyl)ethane, which could imply that similar starting materials or synthetic strategies might be applicable for the synthesis of "1-(Hydroxyimino)-1-(4-phenylphenyl)ethane" . The synthesis of various polyethers based on hydroxyphenyl-ethane derivatives also provides a precedent for the chemical manipulation of such structures .
Molecular Structure Analysis
While the exact molecular structure of "1-(Hydroxyimino)-1-(4-phenylphenyl)ethane" is not provided, studies on similar compounds can offer insights. For instance, the crystal structure of a related compound, 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, showed significant differences in spatial arrangement between its polymorphs, which could suggest that "1-(Hydroxyimino)-1-(4-phenylphenyl)ethane" may also exhibit polymorphism .
Chemical Reactions Analysis
The chemical reactivity of hydroxyimino groups and phenyl groups can be inferred from the literature. Hydroxyimino derivatives have been tested as reactivators of acetylcholinesterase, indicating that they can participate in nucleophilic reactions . The presence of phenyl groups could facilitate electrophilic aromatic substitution reactions, as seen in the copper-catalyzed cross-coupling reactions using tripod ligands with phenolic moieties .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(Hydroxyimino)-1-(4-phenylphenyl)ethane" can be speculated based on related compounds. For example, the phase transition temperatures and thermodynamic parameters of polyethers based on hydroxyphenyl-ethane derivatives are influenced by the substituents on the phenyl rings, which could be relevant for understanding the behavior of the compound in different states . The thermal, Raman, and computational studies on polymorphism and phase transition in related compounds also provide a framework for predicting the stability and phase behavior of "1-(Hyxyimino)-1-(4-phenylphenyl)ethane" .
科学的研究の応用
Synthesis and Characterization of Novel Polyimides
1-(Hydroxyimino)-1-(4-phenylphenyl)ethane has been utilized in the synthesis of new aromatic polyimides with hydroxy side groups. This process involves ring-opening polymerization and thermal cyclic dehydration. These polyimides exhibit amorphous properties and a wide range of glass transition temperatures, indicating their potential for diverse applications in high-performance materials (Okabe & Morikawa, 2010).
Development of High-Performance Poly(hydroxyl imides) and Polyimide–SiO2 Hybrids
Another study has focused on the creation of poly(hydroxyl imides) and polyimide–SiO2 hybrids using a hydroxyl diamine derivative. These materials show better thermal properties than polyimides without hydroxyl groups and exhibit notable improvements in optical and thermal properties when incorporated with silica (Wang, Lin, Chang, & Shih, 2012).
Exploration in Ligand Synthesis and Cobalt(III) Complexes
The compound has been involved in synthesizing ligands like (hydroxyimino)(2-phenyl(1,2,3,4-tetrahydroquinazolin-2-yl))methane and their Co(III) complexes. These complexes have been analyzed using various spectroscopic methods, opening avenues in coordination chemistry and potential applications in catalysis or molecular recognition (Mutlu & Irez, 2008).
Reactivation of Phosphorylated Acetylcholinesterase
In medicinal chemistry, derivatives of 1-(hydroxyimino)-1-(4-phenylphenyl)ethane have been tested as reactivators of phosphorylated acetylcholinesterase, an enzyme crucial in nerve agent poisoning treatments. This suggests its potential in developing antidotes for chemical warfare agents (Franchetti, Grifantini, & Martelli, 1969).
Use in Copper-Catalyzed Cross-Coupling Reactions
The compound has been employed as a ligand in copper-catalyzed cross-coupling reactions. This showcases its role in facilitating the formation of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, which are fundamental reactions in organic synthesis and pharmaceutical manufacturing (Yao‐Jung Chen & Hsin-Hung Chen, 2006).
Production of Liquid Crystalline Polyethers
This compound is also pivotal in synthesizing liquid crystalline polyethers, contributing significantly to the development of materials with unique optical and electronic properties, which are important in displays and sensor technology (Percec & Zuber, 1992).
特性
IUPAC Name |
(NE)-N-[1-(4-phenylphenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11(15-16)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,16H,1H3/b15-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYKKVAVBZNFOZ-RVDMUPIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442087 |
Source


|
| Record name | SBB057521 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxyimino)-1-(4-phenylphenyl)ethane | |
CAS RN |
75408-89-8 |
Source


|
| Record name | SBB057521 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

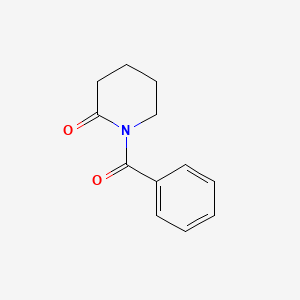

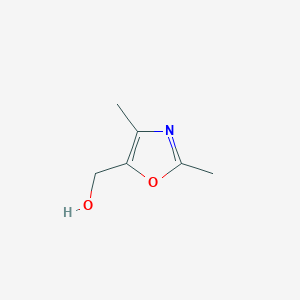

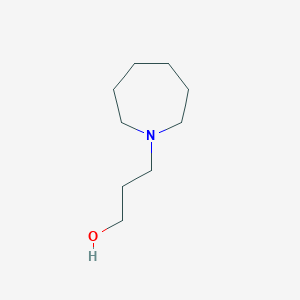
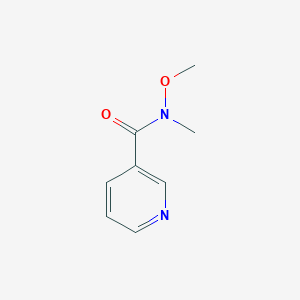
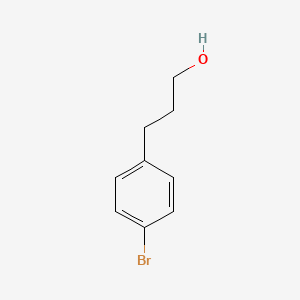
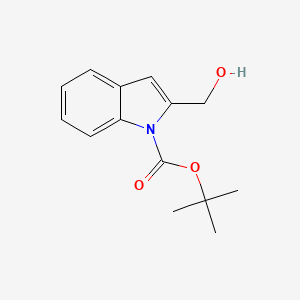
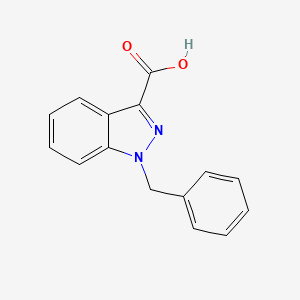
![Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate](/img/structure/B1278351.png)
